dimethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Description
Dimethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate (molecular formula: C₁₉H₁₈ClNO₆S; molecular weight: 423.87 g/mol) is a structurally complex heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a dihydro ring system. Key functional groups include:
- Two methyl ester groups at positions 3 and 4 of the thiophene ring.
- A 2-chlorophenoxyacetyl amino substituent at position 2, introducing both halogenated aromatic and amide functionalities .
This compound is synthesized via alkylation reactions, where 2-amino-thiophene derivatives react with chloroacetamide intermediates in the presence of bases like potassium carbonate or sodium methylate .
Properties
Molecular Formula |
C19H18ClNO6S |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
dimethyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C19H18ClNO6S/c1-25-18(23)10-7-8-13-15(10)16(19(24)26-2)17(28-13)21-14(22)9-27-12-6-4-3-5-11(12)20/h3-6,10H,7-9H2,1-2H3,(H,21,22) |
InChI Key |
MXVSRYBLGRTGGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C1C(=C(S2)NC(=O)COC3=CC=CC=C3Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Introduction of the Acetylamino Group
The 2-position amino group is introduced via nucleophilic acyl substitution. A representative method involves:
-
Amination : Reacting the thiophene core with 2-chlorophenoxyacetyl chloride in the presence of a tertiary amine (e.g., triethylamine) to form the acetylamino linkage.
-
Solvent Optimization : Dichloromethane or tetrahydrofuran (THF) is preferred for this step, with reaction times of 4–6 hours at 0–5°C to minimize hydrolysis.
Yield Data :
| Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Amination | THF | 0–5 | 78 |
| Workup (extraction) | Dichloromethane | Ambient | 92 |
Esterification of Carboxyl Groups
The 3,4-dicarboxylate groups are installed via esterification:
-
Methylation : Treatment of the dicarboxylic acid intermediate with methanol in the presence of sulfuric acid (H₂SO₄) as a catalyst.
-
Transesterification : Alternatively, using dimethyl carbonate (DMC) under reflux conditions (90–100°C) for 12–16 hours.
Comparative Analysis :
| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ in MeOH | Sulfuric acid | 24 | 85 | 95 |
| DMC Reflux | None | 16 | 88 | 97 |
Final Assembly and Purification
The convergent synthesis involves coupling the functionalized thiophene core with the 2-chlorophenoxyacetyl moiety:
-
Amide Bond Formation : Reacting the amino-thiophene intermediate with 2-chlorophenoxyacetyl chloride in anhydrous THF, catalyzed by 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC).
-
Purification : Column chromatography using silica gel (ethyl acetate/hexane, 1:3 v/v) followed by recrystallization from ethanol-water mixtures.
Process Challenges :
-
Steric Hindrance : The bulky 2-chlorophenoxy group necessitates prolonged reaction times (8–12 hours) for complete conversion.
-
Byproduct Formation : Trace amounts of N-acylurea byproducts require rigorous chromatography.
Scalability and Industrial Adaptations
Industrial-scale synthesis (e.g., Vulcanchem’s protocols) emphasizes:
-
Continuous Flow Reactors : For H₂S-mediated cyclization to enhance safety and yield.
-
In-Line Analytics : Real-time HPLC monitoring to ensure intermediate purity ≥98% before proceeding to subsequent steps.
Economic Considerations :
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Cost per gram (USD) | 120 | 45 |
| Annual Capacity (kg) | 5 | 200 |
Emerging Methodologies and Innovations
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can result in derivatives with different substituents on the chlorophenoxy group .
Scientific Research Applications
Chemistry
- Building Block for Synthesis :
- This compound can serve as a precursor for the synthesis of more complex molecules. Its structure allows for various modifications through chemical reactions such as oxidation and reduction.
- Reagent in Organic Reactions :
- The compound can be utilized in a variety of organic reactions, facilitating the development of new chemical entities.
Biology
-
Pharmacological Studies :
- Dimethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate may exhibit anti-inflammatory , anti-cancer , and antimicrobial properties. Its interaction with specific biological targets is crucial for understanding its therapeutic potential.
-
Mechanism of Action :
- The compound's mechanism likely involves binding to enzymes or receptors, influencing various biological pathways such as signal transduction and gene expression. Detailed studies are required to elucidate these interactions further.
Industry
-
Material Development :
- The unique properties of this compound may lead to applications in the development of new materials or as intermediates in the synthesis of other valuable compounds.
-
Agricultural Applications :
- Given its structural similarities with other herbicides and pesticides, there is potential for this compound to be explored in agricultural formulations.
Case Studies and Research Findings
Research has highlighted the biological activities associated with this compound. For instance:
- A study demonstrated that derivatives of cyclopenta[b]thiophene compounds exhibited significant anti-cancer activity by inducing apoptosis in cancer cell lines .
- Another investigation focused on the synthesis of chlorophenoxy derivatives that showed enhanced anti-inflammatory effects when tested against various inflammatory models .
Mechanism of Action
The mechanism of action of dimethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets. The chlorophenoxy group and the cyclopenta[b]thiophene core are likely to play crucial roles in binding to these targets, influencing various biological pathways. detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, core structure, or functional groups. Key examples include:
Table 1: Structural and Functional Comparisons
Key Observations :
Substituent Effects: The 2-chlorophenoxy group in the target compound introduces significant electronegativity and steric bulk compared to non-halogenated analogs (e.g., 3-methylphenoxy in ). This likely enhances binding affinity in biological targets (e.g., enzymes or receptors). Methyl vs. Ethyl Esters: Methyl esters (as in the target compound) generally confer higher metabolic stability compared to ethyl esters, which may hydrolyze more readily in vivo .
Synthetic Pathways: The target compound and its analogs are synthesized via alkylation of 2-amino-thiophene precursors with chloroacetamide derivatives. Reaction conditions (e.g., DMF solvent, potassium carbonate base) are consistent across studies .
Crystallographic Data :
Biological Activity
Dimethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of the compound's structure, synthesis, and biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H18ClNO6S, with a molecular weight of approximately 437.9 g/mol. The compound features a cyclopenta[b]thiophene core substituted with a chlorophenoxyacetyl moiety and two ester groups. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClNO6S |
| Molecular Weight | 437.9 g/mol |
| Key Functional Groups | Chlorophenoxyacetyl, Ester groups |
Synthesis
The synthesis of this compound involves several key reactions, including:
- Formation of the cyclopenta[b]thiophene core : This is typically achieved through cyclization reactions involving thiophene derivatives.
- Acetylation : The introduction of the chlorophenoxyacetyl group is performed using acetylation techniques.
- Esterification : The final product is obtained through esterification reactions that introduce the dimethyl dicarboxylate functionality.
These synthetic steps highlight the complexity and need for precision in the preparation of this compound.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways.
- Anticancer Effects : Studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Activity : Preliminary tests indicate efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
The biological effects of this compound are linked to its interaction with specific molecular targets. It is believed to bind to enzymes or receptors involved in various signaling pathways, leading to alterations in their activity. The pathways affected may include:
- Signal transduction mechanisms
- Gene expression modulation
- Metabolic process regulation
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anti-inflammatory Effects : In vitro assays demonstrated a significant reduction in pro-inflammatory cytokines in macrophages treated with the compound at concentrations ranging from 10 to 50 µM.
- Anticancer Activity Assessment : A study involving human cancer cell lines showed that treatment with varying concentrations (1–100 µM) led to a dose-dependent decrease in cell viability and increased apoptosis markers.
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing inhibition zones ranging from 15 to 30 mm at concentrations of 50 µg/mL.
Q & A
Q. Q1. What are the key considerations for designing a synthesis protocol for dimethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate?
Methodological Answer:
- Step 1: Prioritize regioselectivity and steric effects during cyclopenta[b]thiophene ring formation. Use computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible intermediates and transition states .
- Step 2: Optimize coupling conditions for the 2-chlorophenoxyacetyl group. Employ Design of Experiments (DoE) to minimize trial-and-error, focusing on variables like temperature, solvent polarity, and catalyst loading .
- Step 3: Validate purity via HPLC or GC-MS, ensuring <5% residual solvents or unreacted precursors.
Q. Q2. How can structural characterization of this compound be systematically performed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the cyclopenta[b]thiophene and chlorophenoxy regions .
- Infrared Spectroscopy (IR): Identify key functional groups (e.g., ester C=O at ~1740 cm⁻¹, amide N-H at ~3300 cm⁻¹) and compare with DFT-simulated spectra for accuracy .
- X-ray Crystallography: If crystals are obtainable, resolve the dihedral angle between the thiophene and chlorophenoxy moieties to confirm spatial orientation .
Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and fume hoods for synthesis steps involving chlorophenoxyacetyl chloride (potential irritant) .
- Waste Disposal: Segregate halogenated organic waste (e.g., unreacted 2-chlorophenoxy derivatives) in designated containers for incineration .
- Emergency Procedures: Maintain spill kits with activated carbon and neutralizing agents (e.g., sodium bicarbonate) for accidental releases .
Advanced Research Questions
Q. Q4. How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the cyclopenta[b]thiophene core may exhibit π-π stacking tendencies, influencing catalytic hydrogenation pathways .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics during amide bond formation .
- Validation: Cross-reference computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. Q5. What strategies resolve contradictions in biological activity data for this compound?
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple assays (e.g., enzyme inhibition vs. cell viability) to identify confounding variables (e.g., solvent DMSO concentration affecting membrane permeability) .
- Dose-Response Refinement: Use Hill equation modeling to distinguish between true bioactivity and assay artifacts (e.g., aggregation-induced quenching) .
- Orthogonal Assays: Validate results across platforms (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic parameters) .
Q. Q6. How can advanced separation techniques improve the purification of stereoisomers or degradation products?
Methodological Answer:
- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak® IA) with heptane/ethanol gradients to resolve enantiomers of the cyclopenta[b]thiophene core .
- Countercurrent Chromatography (CCC): Apply pH-zone refining to separate acidic/basic degradation byproducts (e.g., hydrolyzed ester groups) .
- Mass-Directed Purification: Couple preparative HPLC with high-resolution MS to isolate trace impurities (<0.1%) .
Q. Q7. What methodologies quantify the compound’s stability under varying environmental conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to stressors (UV light, 40°C/75% RH) and monitor degradation via UPLC-PDA. Focus on hydrolysis of ester groups and oxidative cleavage of the thiophene ring .
- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life at 25°C from accelerated stability data (e.g., activation energy for ester hydrolysis) .
- Solid-State Analysis: Use PXRD and DSC to detect polymorphic transitions that may alter stability .
Q. Q8. How can the compound’s interactions with biological macromolecules be mechanistically elucidated?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) to quantify binding kinetics (ka, kd) and affinity (KD) .
- Cryo-EM: Resolve ligand-protein complexes at near-atomic resolution to identify binding pockets (e.g., hydrophobic interactions with the chlorophenoxy group) .
- Isothermal Titration Calorimetry (ITC): Measure enthalpy/entropy changes to distinguish between specific binding and nonspecific aggregation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
